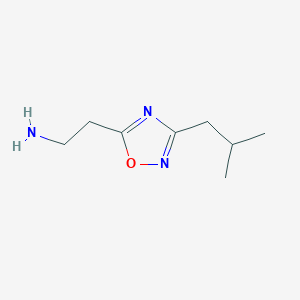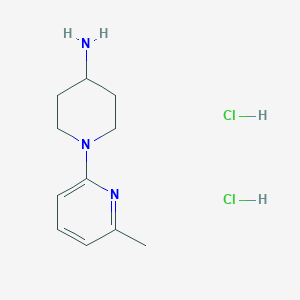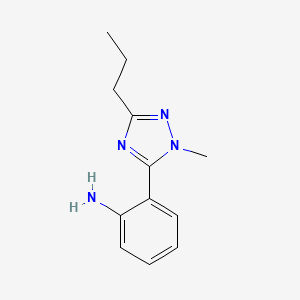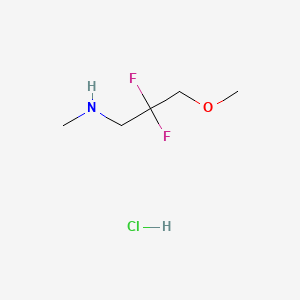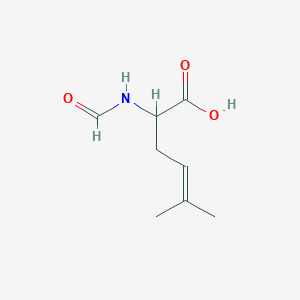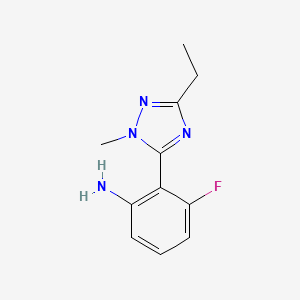![molecular formula C8H11ClF3NO B13481894 5-(Trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one hydrochloride](/img/structure/B13481894.png)
5-(Trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Trifluoromethyl)-1-azabicyclo[321]octan-4-one hydrochloride is a chemical compound known for its unique bicyclic structure and the presence of a trifluoromethyl group
Méthodes De Préparation
The synthesis of 5-(Trifluoromethyl)-1-azabicyclo[32One common synthetic route involves the use of amide solvents and chlorination reactions . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
5-(Trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Applications De Recherche Scientifique
5-(Trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(Trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and bioavailability, while the bicyclic structure can facilitate binding to target molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
5-(Trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one hydrochloride can be compared with other similar compounds, such as:
- 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride
- 3-azabicyclo[3.2.1]octane hydrochloride
- 6,8-dioxabicyclo[3.2.1]octan-4-one These compounds share similar bicyclic structures but differ in the presence of functional groups and their specific applications. The trifluoromethyl group in this compound provides unique properties, such as increased stability and potential biological activity .
Propriétés
Formule moléculaire |
C8H11ClF3NO |
|---|---|
Poids moléculaire |
229.63 g/mol |
Nom IUPAC |
5-(trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one;hydrochloride |
InChI |
InChI=1S/C8H10F3NO.ClH/c9-8(10,11)7-2-4-12(5-7)3-1-6(7)13;/h1-5H2;1H |
Clé InChI |
FSOXCIZLIAEKJW-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCC(C2)(C1=O)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


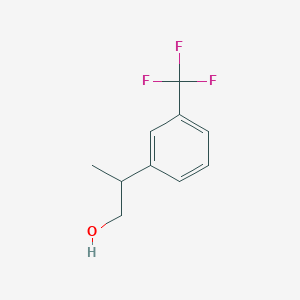
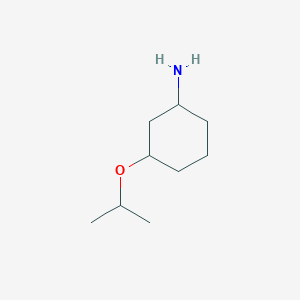
![5-[(2-Methoxyethoxy)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B13481828.png)

![N-(2-aminoethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13481841.png)
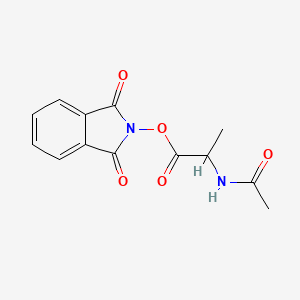
![Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate](/img/structure/B13481849.png)
